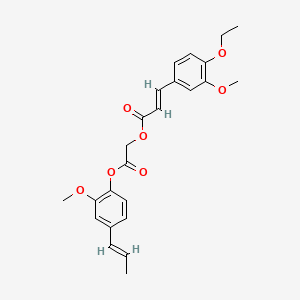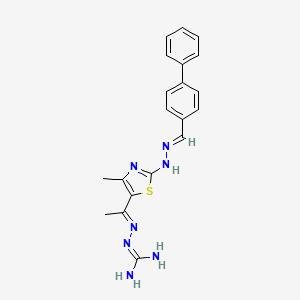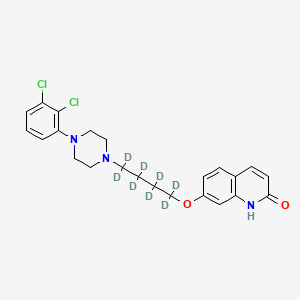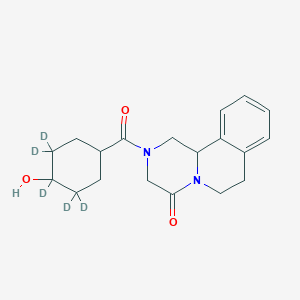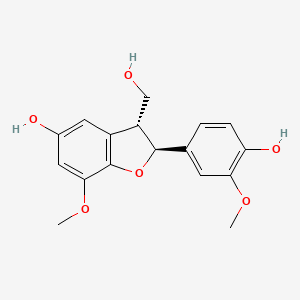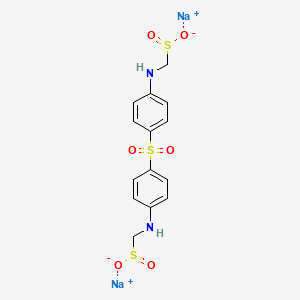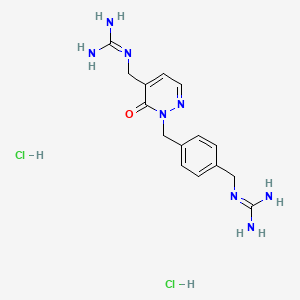
DNA crosslinker 1 (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DNA crosslinker 1 (dihydrochloride): is a potent DNA minor groove binder with a DNA binding affinity (Δ Tm) of 1.1 °C . This compound is primarily used in scientific research, particularly in the field of anticancer studies . Its ability to bind to the minor groove of DNA makes it a valuable tool for studying DNA interactions and developing potential therapeutic agents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DNA crosslinker 1 (dihydrochloride) involves the use of conventional crosslinking methods. One such method is the 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) crosslinking method . This method forms a covalently coupled phosphoramidated single-stranded DNA (ssDNA) conjugate . The reaction is typically carried out in buffers devoid of extraneous carboxyls or primary amines at physiological pH .
Industrial Production Methods: Industrial production of DNA crosslinker 1 (dihydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) with UV detection is common to determine the yield of conjugates . The enhanced EDC/NHS method is often employed to form a more stable intermediate prior to amination .
化学反应分析
Types of Reactions: DNA crosslinker 1 (dihydrochloride) primarily undergoes crosslinking reactions. These reactions involve the formation of covalent bonds between DNA strands, enhancing the stability and specificity of DNA interactions .
Common Reagents and Conditions: The crosslinking reactions typically use reagents such as EDC and sulfo-N-hydroxysuccinimide (sulfo-NHS ester) . The reactions are carried out under physiological pH conditions to ensure optimal crosslinking efficiency .
Major Products: The major products of these reactions are covalently linked DNA strands, which exhibit enhanced stability and binding affinity .
科学研究应用
Chemistry: In chemistry, DNA crosslinker 1 (dihydrochloride) is used to study DNA interactions and develop new crosslinking strategies . It is also employed in the synthesis of DNA-based bioconjugates .
Biology: In biology, this compound is used to investigate the mechanisms of DNA binding and crosslinking . It is also utilized in the development of DNA-based sensors and probes .
Medicine: In medicine, DNA crosslinker 1 (dihydrochloride) is explored for its potential anticancer properties . Its ability to bind to the minor groove of DNA makes it a promising candidate for developing new anticancer therapies .
Industry: In industry, this compound is used in the production of DNA-based materials and devices . It is also employed in the development of new diagnostic tools and therapeutic agents .
作用机制
DNA crosslinker 1 (dihydrochloride) exerts its effects by binding to the minor groove of DNA . This binding increases the stability of the DNA structure and enhances its binding affinity . The compound interacts with specific DNA sequences, forming covalent bonds that crosslink the DNA strands . This crosslinking inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC): A commonly used crosslinker in DNA conjugation.
Dimethyl suberimidate dihydrochloride (DMS): Another crosslinker used in DNA extraction and conjugation.
Uniqueness: DNA crosslinker 1 (dihydrochloride) is unique due to its high binding affinity for the minor groove of DNA and its potent anticancer properties . Unlike other crosslinkers, it forms highly stable covalent bonds with DNA, making it a valuable tool for studying DNA interactions and developing therapeutic agents .
属性
分子式 |
C15H22Cl2N8O |
|---|---|
分子量 |
401.3 g/mol |
IUPAC 名称 |
2-[[4-[[5-[(diaminomethylideneamino)methyl]-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C15H20N8O.2ClH/c16-14(17)20-7-10-1-3-11(4-2-10)9-23-13(24)12(5-6-22-23)8-21-15(18)19;;/h1-6H,7-9H2,(H4,16,17,20)(H4,18,19,21);2*1H |
InChI 键 |
WVCNOKXJAKGIOH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN=C(N)N)CN2C(=O)C(=CC=N2)CN=C(N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


